Trifluoroacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7) | |
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InChI Key |
DTQVDTLACAAQTR-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O | |
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Molecular Formula |
C2HF3O2, Array | |
| Record name | TRIFLUOROACETIC ACID | |
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DSSTOX Substance ID |
DTXSID9041578 | |
| Record name | Trifluoroacetic acid | |
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Molecular Weight |
114.02 g/mol | |
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Physical Description |
Trifluoroacetic acid appears as a colorless fuming liquid with a pungent odor. Soluble in water and denser than water. Corrosive to skin, eyes and mucous membranes. Used to make other chemicals and as a solvent., Liquid, Colorless fuming liquid with a pungent odor; [ICSC] Hygroscopic; [HSDB], FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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| Record name | Acetic acid, 2,2,2-trifluoro- | |
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Boiling Point |
72.4 °C, Enthalpy of vaporization: 33 kJ/mol at boiling point, 72 °C | |
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Solubility |
Miscible with ether, acetone, ethanol, benzene, carbon tetrachloride, hexane., In water, miscible at 20 °C, 1000 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 100 (very good) | |
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Density |
1.531 at 20 °C, Relative density (water = 1): 1.5 | |
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Vapor Density |
Relative vapor density (air = 1): 3.9 | |
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Vapor Pressure |
110.0 [mmHg], Vapor pressure, kPa at 20 °C: 11 | |
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Color/Form |
Liquid, Colorless, fuming liquid; hygroscopic | |
CAS No. |
76-05-1 | |
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Melting Point |
-15.4 °C, -15 °C | |
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Preparation Methods
Ultraviolet-Catalyzed Chlorination
The initial step converts 1,1-difluoroethane (CFH) or its partially chlorinated analogs (e.g., CFHCl) into 1,1-difluoro tetrachloroethane (CFClCCl) via UV light-assisted chlorination. The reaction occurs at 40–50°C with a chlorine-to-substrate molar ratio of 1:1–8. Ultraviolet irradiation enhances radical formation, accelerating chlorine substitution while minimizing side reactions.
Catalytic Oxidation to 1,1-Difluoro-1-chloroacetyl Chloride
The tetrachloroethane intermediate undergoes oxidation using oxygen or peroxides (e.g., HO) at 50–70°C. Catalysts such as transition metal oxides (e.g., VO) or acidic ion-exchange resins (0.5–5 wt% loading) facilitate the conversion to 1,1-difluoro-1-chloroacetyl chloride (CFClCOCl). A molar ratio of 1:2–4 (substrate-to-oxidizer) ensures complete oxidation.
Antimony-Catalyzed Fluoridation
Fluorination with hydrogen fluoride (HF) replaces remaining chlorine atoms, yielding trifluoroacetyl fluoride (CFCOF). Antimony (Sb) or antimony pentachloride (SbCl) catalyzes this step at 40–60°C with a HF-to-substrate ratio of 2–3:1. The exothermic reaction requires precise temperature control to prevent decomposition.
Hydrolysis to this compound
Final hydrolysis of CFCOF occurs in aqueous media at 30–70°C, producing TFA and hydrogen fluoride as a byproduct. The HF is often recycled, improving atom economy. This route achieves >85% overall yield with minimal waste, though HF handling necessitates specialized equipment.
Advantages :
-
Avoids mercury catalysts, reducing environmental toxicity.
-
Utilizes inexpensive chlorinated precursors.
Limitations :
-
Multi-step process increases operational complexity.
-
HF usage poses safety risks.
Hydrolysis of Trifluoroacetyl Chloride
The direct hydrolysis of trifluoroacetyl chloride (CFCOCl) is a cornerstone industrial method, optimized in US3894082A for continuous anhydrous TFA production.
Reaction Mechanism and Challenges
The hydrolysis proceeds as:
Early batch methods yielded dilute TFA solutions, necessitating energy-intensive azeotropic distillation. The patent resolves this via a continuous distillation column (Figure 1), maintaining a boiling mixture of TFA, water, and HCl at 72–105°C. By withdrawing TFA vapor upstream of the condenser, the process bypasses azeotrope formation (79.4% TFA, 20.6% HO) and achieves >99% purity.
Process Parameters
-
Temperature Gradient : 72–105°C (prevents azeotrope).
-
Residence Time : <30 minutes for hydrolysis completion.
-
Water Feed Rate : Matches stoichiometric demand (1:1 molar ratio with CFCOCl).
Key Innovation :
-
In-situ HCl Removal : Gaseous HCl is absorbed in water post-condensation, minimizing acid loss and enabling closed-loop operation.
Yield : >95% TFA with <0.1% residual HCl.
An alternative route, referenced in CN103524325A , employs electrochemical fluorination (ECF) of acetyl fluoride (CHCOF) in anhydrous HF. Under high-voltage conditions (4–6 V), fluorine atoms replace hydrogen, yielding CFCOF, which is hydrolyzed to TFA.
Reaction Conditions
-
Electrolyte : KF/HF mixture.
-
Temperature : 0–20°C (prevents side reactions).
-
Current Density : 10–20 mA/cm.
Challenges :
-
Corrosion-resistant electrodes (e.g., nickel) required.
-
Low Faradaic efficiency (~50%) due to competing H evolution.
Mercury-Catalyzed Reactions (Historical Context)
Early TFA synthesis relied on mercury(II) salts (e.g., HgSO) to catalyze CFC-113a (CFCCl) reaction with SO. While obsolete due to mercury toxicity, this method laid groundwork for modern halogenation protocols.
Reaction Pathway
Subsequent hydrolysis of CFCOCl yields TFA.
Drawbacks :
-
Mercury waste contamination.
-
Limited to batch processing.
Comparative Analysis of Methods
Chemical Reactions Analysis
Trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation and Reduction: It can be involved in redox reactions, although it is more commonly used as a reagent rather than a substrate.
Substitution: this compound can participate in substitution reactions, particularly in the formation of trifluoroacetates.
Deprotection: It is widely used for the removal of protecting groups in organic synthesis.
Common reagents used with this compound include bases like sodium hydroxide and potassium carbonate, and the major products often include trifluoroacetate salts and other fluorinated compounds .
Scientific Research Applications
Trifluoroethylation Reactions
TFA is utilized as a reagent in trifluoroethylation reactions, particularly for amines. This process allows for the introduction of fluorinated groups into organic molecules, which is crucial in medicinal chemistry for enhancing the biological activity of compounds. Recent studies have demonstrated that TFA can facilitate catalyst-free trifluoroethylation of amines, providing access to a range of functionalized tertiary β-fluoroalkylamines .
Peptide Synthesis
In peptide chemistry, TFA serves as a deprotecting agent during the synthesis of peptides. Its ability to selectively remove protecting groups under mild conditions makes it an essential reagent in solid-phase peptide synthesis (SPPS). The use of TFA allows for high yields and purity of synthesized peptides, which are critical for pharmaceutical development .
| Application | Description |
|---|---|
| Trifluoroethylation | Introduction of fluorinated groups into amines |
| Peptide synthesis | Deprotection in solid-phase peptide synthesis |
Theranostic Applications
TFA has been investigated as a theranostic agent for chemical ablation in medical imaging. A study evaluated its efficacy in ex vivo porcine liver tissue using Fluorine-19 magnetic resonance imaging (19F-MRI). The results indicated that TFA could effectively coagulate tissue while allowing real-time imaging, demonstrating its potential for noninvasive therapeutic applications .
Case Study: Chemical Ablation
- Objective : Assess TFA's efficacy as a theranostic agent.
- Methodology : Injection of TFA into ex vivo tissue, followed by imaging.
- Results : Successful tissue ablation with localized damage; optimal imaging parameters identified.
Emission Studies
TFA is a degradation product of hydrofluorocarbons (HFCs) and has been studied for its environmental implications. Research indicates that emissions from HFC-1234yf can lead to significant TFA deposition in various regions, including India and China. Modeling studies project that TFA concentrations will remain below toxic levels in aquatic environments, suggesting that current uses of HFCs do not pose significant risks to ecosystems .
Aquatic Toxicity Assessments
Studies assessing the toxicity of TFA mixtures on aquatic plants have shown that while TFA can affect pigment concentrations initially, it does not result in long-term stress or damage at environmentally relevant concentrations . This finding is crucial for understanding the ecological risks associated with TFA.
| Environmental Study | Findings |
|---|---|
| HFC-1234yf emissions | Projected low TFA concentrations in ecosystems |
| Aquatic toxicity | Initial effects on pigment but no long-term damage |
Analytical Applications
TFA is also employed in analytical chemistry, particularly in mass spectrometry and chromatography. Its role as a solvent and ion-pairing agent enhances the detection sensitivity of various analytes, making it invaluable in biochemical analysis and environmental monitoring.
Case Study: Mass Spectrometry
- Application : Use of TFA as an ion-pairing agent.
- Impact : Improved sensitivity and resolution in detecting trace contaminants.
Mechanism of Action
The strong acidity of trifluoroacetic acid is attributed to the electron-withdrawing effect of the trifluoromethyl group, which weakens the oxygen-hydrogen bond and stabilizes the conjugate base, trifluoroacetate . This property makes it an effective catalyst and reagent in various chemical transformations.
Comparison with Similar Compounds
Research Findings and Contradictions
- Environmental Persistence vs. Toxicity : Despite widespread detection, TFA’s ecological toxicity thresholds are poorly defined compared to regulated pollutants like PFOA .
- Chromatographic Trade-offs : TFA improves chromatographic resolution but compromises MS sensitivity, necessitating method-specific optimization .
- Medical Potential: While promising in ablation therapy, TFA’s systemic toxicity requires further validation against established agents like ethanol .
Biological Activity
Trifluoroacetic acid (TFA) is a versatile compound that has garnered attention due to its biological activity and environmental persistence. As a breakdown product of various per- and polyfluoroalkyl substances (PFAS), TFA poses potential risks to human health and ecosystems. This article delves into the biological activity of TFA, summarizing key findings from recent research, including its toxicological effects, metabolic interactions, and implications for environmental health.
This compound is a hydrophilic, non-degradable substance often formed as a byproduct of several industrial processes, particularly those involving hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs). It is also produced naturally and can accumulate in various environmental media, including rainwater, soils, and aquatic systems .
Mammalian Toxicity
Research indicates that TFA exhibits toxicity to reproduction and liver toxicity . Studies have shown that administering TFA at doses as low as 150 mg/kg/day for 5-6 days in rats resulted in significant biochemical changes, including:
- Decreased hepatic glycogen content by 24%
- Increased liver weight and histological changes consistent with hepatotoxicity .
The lowest-observed-adverse-effect-level (LOAEL) for TFA was determined to be 1,600 ppm based on liver histopathology, while the no-observed-adverse-effect-level (NOAEL) was identified at 160 ppm .
Ecotoxicity
TFA has been shown to be low to moderately toxic to a range of aquatic organisms. For example, toxicity tests indicated that TFA's effects on species such as Chlorella vulgaris and Scenedesmus subspicatus resulted in EC50 values exceeding 100 mg/L, suggesting limited immediate risk at environmentally relevant concentrations . However, its accumulation in aquatic ecosystems raises concerns about long-term ecological impacts.
Metabolic Activity
Interestingly, TFA has been observed to enhance certain metabolic processes in isolated liver tissues. In studies where TFA was infused into perfused rat livers, there was a noted increase in the turnover of lactate and pyruvate—contrary to typical expectations for fluorinated compounds which usually inhibit metabolic activity . This unique behavior warrants further investigation into the metabolic pathways influenced by TFA.
Case Studies
Several case studies highlight the biological implications of TFA:
- Chemical Ablation Studies : TFA has been investigated as a theranostic agent for chemical ablation. In ex vivo studies on porcine liver tissue, TFA demonstrated effective tissue destruction while allowing for imaging via fluorine-19 magnetic resonance imaging (19F-MRI). Histological evaluations revealed significant tissue damage correlating with the concentration of TFA administered .
- Impact on Plant Life : A study examining the effects of TCA/TFA mixtures on aquatic macrophytes showed initial pigment concentration changes but no significant long-term stress indicators in plants exposed to these mixtures. This suggests that while immediate effects may occur, long-term ecological risks may be minimal at certain concentrations .
Summary of Research Findings
Q & A
Q. What key physicochemical properties of TFA make it suitable for peptide synthesis and organic reactions?
TFA’s strong acidity (pKa ~0.23) and ability to solvate hydrophobic residues make it ideal for cleaving ester bonds in peptide synthesis. Its low boiling point (72.4°C) allows easy removal via evaporation, minimizing residual solvent interference. The high electronegativity of fluorine atoms stabilizes carbocations, enhancing its catalytic role in Friedel-Crafts alkylation and other acid-driven reactions .
Q. How should TFA be safely stored and handled in laboratory settings?
TFA must be stored in tightly sealed, amber glass containers under inert gas (e.g., nitrogen) to prevent moisture absorption and degradation. It should be kept away from strong bases (e.g., NaOH), metals, and oxidizers due to violent reactions. Lab personnel must use acid-resistant PPE (gloves, goggles) and work in fume hoods to avoid inhalation of corrosive vapors .
Q. What are the primary applications of TFA in analytical chemistry?
TFA is widely used as an ion-pairing agent in reversed-phase HPLC to improve peak resolution for peptides and proteins. Its low UV absorbance minimizes background interference in LC-MS analyses. For NMR, TFA-d (deuterated) serves as a solvent for ¹⁹F-NMR studies, though its strong acidity requires careful handling to avoid sample degradation .
Advanced Questions
Q. What methodologies are recommended for quantifying trace TFA levels in environmental waters?
- Extraction: Use anion-exchange disks (e.g., Empore™) to isolate TFA from aqueous samples. For saline matrices, pre-cleanup via liquid-liquid extraction reduces competing anion interference.
- Derivatization: Convert TFA to methyl ester using 10% H₂SO₄ in methanol under heated headspace conditions.
- Detection: Analyze via gas chromatography with electron capture detection (GC-ECD) or MS, achieving limits of quantification (LOQ) as low as 36 ng/L .
Q. How can TFA-induced chaotropic effects be optimized in chromatographic separations?
- Factor Screening: Use a central composite design (CCD) to evaluate chaotropic agents (TFA vs. perchloric acid), retention factors (k), and peak width.
- Modeling: Apply response surface methodology (RSM) to derive mathematical relationships between variables. For example, TFA at 0.1% (v/v) in mobile phases enhances resolution of basic analytes like risperidone by disrupting hydrophobic interactions .
Q. What techniques are critical for characterizing TFA-containing coordination complexes?
- X-ray Diffraction: Resolve crystal structures of complexes like [UO₂(TFA)₂(DMSO)₃] to confirm TFA’s binding mode (monodentate vs. bidentate).
- Spectroscopy: FT-IR identifies ν(C=O) shifts (~1680 cm⁻¹) upon deprotonation. Emission spectroscopy quantifies ligand-to-metal charge transfer effects.
- Thermal Analysis: TGA/DSC reveals decomposition pathways, such as TFA loss at 150–200°C .
Q. How can researchers address discrepancies in environmental TFA concentration data across studies?
- Sampling Validation: Standardize collection protocols (e.g., avoiding PVC containers that leach interfering compounds).
- Analytical Cross-Check: Compare results from GC-ECD, IC-MS, and ¹⁹F-NMR to rule out method-specific biases.
- Temporal Analysis: Account for seasonal variations (e.g., higher TFA in rainwater post-industrial emissions) using long-term monitoring datasets .
Q. What strategies mitigate TFA’s interference in proteomics workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
